molecular formula C23H23FN2O6 B2822845 N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946254-95-1

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No. B2822845
M. Wt: 442.443
InChI Key: WWEGTWSKNPQBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23FN2O6 and its molecular weight is 442.443. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical and Thermochemical Modeling in Dye-Sensitized Solar Cells (DSSCs)

Research on similar compounds, such as benzothiazolinone acetamide analogs, has explored their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and favorable free energy of electron injection, indicating a potential application in renewable energy technologies (Mary et al., 2020).

Synthetic Applications in Pharmaceutical Products

Studies have shown that compounds with acetamide moieties, similar in functionality to the subject compound, are significant in the synthesis of pharmaceutical and natural products. Research on p-methoxy- and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salts has highlighted their versatility as equivalents of N-acetamide nucleophiles, useful in creating substituted products with potential therapeutic applications (Sakai et al., 2022).

Antipsychotic Potential and Behavioral Studies

A derivative with structural similarities, specifically involving the pyrazol-5-ol moiety, was evaluated for antipsychotic-like profiles in animal behavior studies. This indicates a possible avenue of research into novel antipsychotic drugs that do not interact with traditional dopamine receptors, offering a new therapeutic pathway for psychiatric conditions (Wise et al., 1987).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been investigated for their antioxidant activities. This suggests that structurally related compounds could serve as potential antioxidants, which could be valuable in addressing oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial and Docking Studies

The synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities, as well as their antimicrobial properties, underscore the potential biomedical research applications of similar compounds (Fallah-Tafti et al., 2011).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6/c1-30-18-7-8-19(21(10-18)31-2)25-23(29)12-26-11-22(20(28)9-17(26)13-27)32-14-15-3-5-16(24)6-4-15/h3-11,27H,12-14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEGTWSKNPQBEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide

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